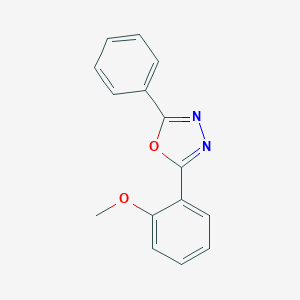

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVANXZXLJHUWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172051 | |

| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874-42-6 | |

| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole from 2-Methoxybenzohydrazide

Executive Summary

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its versatile pharmacological activities and its role as a metabolically robust bioisostere for amide and ester functionalities.[1][2] This guide provides an in-depth, scientifically-grounded protocol for the synthesis of a specific, high-value derivative, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, starting from 2-methoxybenzohydrazide. We will dissect the synthetic pathway, exploring the mechanistic underpinnings of each step, the rationale behind critical experimental choices, and detailed, field-tested protocols for execution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthetic transformation.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among them, the 1,3,4-oxadiazole ring is a privileged structure, a five-membered aromatic ring containing one oxygen and two nitrogen atoms.[3] Its unique electronic properties, planar structure, and capacity for hydrogen bonding interactions contribute to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[4][5][6]

From a drug design perspective, the 1,3,4-oxadiazole core offers several advantages:

-

Metabolic Stability: It acts as a bioisosteric replacement for esters and amides, which are often susceptible to hydrolysis by metabolic enzymes.[1]

-

Physicochemical Properties: It can modulate a molecule's lipophilicity and hydrogen bond accepting capability, improving its pharmacokinetic profile.[1]

-

Scaffolding: It serves as a rigid linker between different pharmacophoric groups, holding them in a specific orientation for optimal target binding.

The target molecule, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, combines this valuable heterocycle with two distinct aromatic systems, making it a promising candidate for further derivatization and biological screening.

The Synthetic Blueprint: A Two-Stage Approach

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide precursor is a classic and reliable transformation in organic chemistry. The strategy involves two fundamental steps:

-

Acylation: Formation of a 1,2-diacylhydrazine intermediate through the reaction of 2-methoxybenzohydrazide with benzoyl chloride.

-

Dehydrative Cyclization: Intramolecular cyclization of the diacylhydrazine intermediate, with the elimination of a water molecule, to form the aromatic 1,3,4-oxadiazole ring.

This pathway is efficient and modular, allowing for variation in both the starting hydrazide and the acylating agent to generate diverse libraries of oxadiazole derivatives.

Part I: Synthesis of the Diacylhydrazine Intermediate

The initial step is a nucleophilic acyl substitution to create the key intermediate, N'-benzoyl-2-methoxybenzohydrazide.

The Underlying Mechanism

The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of 2-methoxybenzohydrazide on the electrophilic carbonyl carbon of benzoyl chloride. Benzoyl chloride is an excellent acylating agent due to the chloride ion being a good leaving group. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, to prevent protonation of the starting hydrazide and drive the reaction to completion.[7]

Rationale for Experimental Choices

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent any reaction with the highly reactive benzoyl chloride.[7]

-

Temperature: The reaction is initiated at 0°C (ice bath).[7] This is crucial to control the exothermicity of the reaction and to prevent potential side reactions, ensuring a cleaner product profile.

-

Base: Triethylamine is a common choice. It is a sufficiently strong base to scavenge the generated HCl but is sterically hindered, which minimizes its potential to act as a competing nucleophile.

Detailed Experimental Protocol: N'-benzoyl-2-methoxybenzohydrazide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-methoxybenzohydrazide (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 equivalents) to the suspension.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Acylation: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled, stirring mixture over 15-20 minutes. Ensure the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting hydrazide spot is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine (saturated NaCl solution).[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N'-benzoyl-2-methoxybenzohydrazide.

Part II: Dehydrative Cyclization to the 1,3,4-Oxadiazole

This is the critical ring-forming step where the diacylhydrazine intermediate is converted into the aromatic oxadiazole. This transformation requires a dehydrating agent to facilitate the intramolecular cyclization and subsequent elimination of water.

The Cyclization Mechanism

The generally accepted mechanism involves the activation of one of the carbonyl oxygens by the dehydrating agent (e.g., protonation by a strong acid or reaction with a reagent like POCl₃). This activation enhances the electrophilicity of the attached carbonyl carbon. The molecule may tautomerize to an enol form, which then undergoes an intramolecular nucleophilic attack from the other carbonyl oxygen. The final step is the elimination of a water molecule, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Selecting the Right Dehydrating Agent: A Critical Decision

The choice of dehydrating agent is paramount and can significantly impact the reaction's yield, purity, and scalability. A range of reagents can be employed, from harsh classical reagents to milder, modern alternatives.[8]

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | Reflux | Powerful, inexpensive, widely used | Harsh, corrosive, generates acidic byproducts, limited functional group tolerance |

| Thionyl Chloride (SOCl₂) | Reflux | Effective, readily available | Corrosive, releases toxic SO₂ and HCl gas |

| Triphenylphosphine (PPh₃) | With CCl₄ or I₂ | Milder conditions (Appel/Mitsunobu type) | Stoichiometric phosphine oxide byproduct can be difficult to remove |

| Tosyl Chloride (TsCl) | Pyridine, heat | Readily available, effective | Requires heating, pyridine can be difficult to remove |

| Sulfuryl Fluoride (SO₂F₂) | Base, MeCN, 80°C | Metal-free, milder conditions, good functional group tolerance[9] | Gaseous reagent, requires careful handling |

| XtalFluor-E | Acetic acid, DCE, 80°C | Practical, high-yielding, commercially available[10] | More expensive reagent |

| Acetic Anhydride | Reflux | Simple, readily available | Can lead to N-acetylation side products if primary/secondary amines are present[11] |

For this guide, we will detail two protocols: a classic method using POCl₃ and a more modern, milder approach.

Detailed Experimental Protocols: Cyclization

Protocol A: Classical Method using Phosphorus Oxychloride (POCl₃)

-

Setup: Place the N'-benzoyl-2-methoxybenzohydrazide (1.0 equivalent) in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. This should be done in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

-

Reaction: Heat the mixture to reflux and maintain for 2-5 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Very slowly and carefully pour the mixture onto crushed ice in a large beaker. This is a highly exothermic quenching process.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8. A solid precipitate should form.

-

Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol B: Modern Method using a Milder Reagent (e.g., XtalFluor-E)

This protocol is adapted from general procedures for diacylhydrazine cyclization.[10]

-

Setup: To a solution of N'-benzoyl-2-methoxybenzohydrazide (1.0 equivalent) in an appropriate solvent (e.g., 1,2-dichloroethane), add acetic acid (as an additive, if required).

-

Reagent Addition: Add the cyclodehydration agent, such as XtalFluor-E (1.2-1.5 equivalents), in portions.

-

Reaction: Heat the reaction mixture (e.g., to 80°C) and stir for the time specified in the literature, typically a few hours.

-

Monitoring: Follow the reaction's progress by TLC.

-

Work-up:

-

Cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via column chromatography on silica gel to obtain the final product.

Product Validation: Characterization Data

Confirming the structure and purity of the final product is a non-negotiable step. A combination of spectroscopic techniques is used for unambiguous characterization.

| Technique | Expected Observations for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |

| ¹H NMR | - Disappearance of the two broad N-H signals from the diacylhydrazine intermediate. - Appearance of characteristic aromatic proton signals for both the phenyl and 2-methoxyphenyl rings in the ~7.0-8.2 ppm region. - A singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. |

| ¹³C NMR | - Appearance of signals for the two carbons of the oxadiazole ring (C2 and C5) in the highly deshielded region, typically >160 ppm. - Signals corresponding to the aromatic carbons and the methoxy carbon. |

| FT-IR | - Disappearance of N-H stretching bands (typically ~3200 cm⁻¹). - Disappearance of the amide C=O stretching bands from the intermediate (typically ~1650 cm⁻¹).[12] - Appearance of characteristic C=N stretching of the oxadiazole ring (~1615 cm⁻¹) and C-O-C stretching (~1020-1250 cm⁻¹). |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₂N₂O₂ = 252.27 g/mol ). |

The successful synthesis is confirmed by the disappearance of N-H protons in both NMR and IR spectra, which is a clear indicator of the formation of the oxadiazole ring.[12]

Conclusion

The synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole from 2-methoxybenzohydrazide is a robust and well-established process that serves as a gateway to a class of compounds with immense pharmacological potential. This guide has detailed the two-stage synthetic route involving acylation and subsequent dehydrative cyclization. By understanding the mechanisms and the rationale behind the choice of reagents and conditions—from the classic, powerful POCl₃ to milder, modern alternatives—researchers can confidently and efficiently execute this synthesis. Rigorous purification and spectroscopic characterization are essential to validate the final product, ensuring its suitability for further investigation in drug discovery and development programs.

References

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Avicenna Journal of Clinical Microbiology and Infectious Diseases. Available at: [Link]

-

Taha, M., et al. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Molbank, M826. Available at: [Link]

-

Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. ResearchGate. Available at: [Link]

-

Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... ResearchGate. Available at: [Link]

-

Taha, M., et al. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. MDPI. Available at: [Link]

-

Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available at: [Link]

-

Beaulieu, F., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. Available at: [Link]

-

Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. Available at: [Link]

-

Gao, P., & Wei, Y. (2013). Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. De Gruyter. Available at: [Link]

- US Patent US9725409B2. Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.

-

Fassihi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PubMed Central. Available at: [Link]

-

Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. Available at: [Link]

-

Liu, K., et al. (2011). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]

-

Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

- US Patent US3141022A. Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Google Patents.

-

Głowacki, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. International Union of Crystallography. Available at: [Link]

-

Hughes, D., et al. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed Central. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate. Available at: [Link]

-

A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. National Institutes of Health. Available at: [Link]

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]

-

2-Methoxybenzoyl chloride. PubChem. Available at: [Link]

-

Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. ScienceDirect. Available at: [Link]

-

Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. jusst.org [jusst.org]

- 4. rroij.com [rroij.com]

- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the One-Pot Synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: A Methodology for Drug Discovery

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides an in-depth, field-proven methodology for the efficient one-pot synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, a representative of a class of compounds with significant therapeutic potential.[3][4] We will dissect a robust and practical synthetic route, elucidating the underlying reaction mechanism, providing a detailed experimental protocol, and outlining the necessary analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this important class of heterocyclic compounds.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic properties and structural rigidity have made it a privileged scaffold in drug design. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][4][5] The stability of the 1,3,4-oxadiazole ring to metabolic degradation further enhances its appeal in the development of new chemical entities.[6]

Traditional multi-step syntheses of 2,5-disubstituted 1,3,4-oxadiazoles often involve the isolation of intermediates such as diacylhydrazines or acylhydrazones, which can be time-consuming and may lead to reduced overall yields.[1] One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more efficient and atom-economical alternative. This guide focuses on a one-pot approach that leverages the oxidative cyclization of an in situ generated acylhydrazone.

Synthetic Strategy and Mechanistic Insights

The chosen one-pot strategy involves the reaction of a benzohydrazide with an aldehyde to form an acylhydrazone intermediate, which then undergoes oxidative cyclization to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. This approach is advantageous due to the ready availability of the starting materials and the often mild reaction conditions.

A particularly effective and environmentally benign method for the oxidative cyclization step utilizes molecular iodine as a catalyst.[7] The reaction is typically carried out in the presence of a base, such as potassium carbonate, which plays a crucial role in the cyclization process.[8]

The proposed mechanism for the iodine-mediated one-pot synthesis is as follows:

-

Acylhydrazone Formation: In the first step, 2-methoxybenzohydrazide reacts with benzaldehyde in the reaction vessel to form the corresponding N-(2-methoxybenzoyl)benzaldehyde hydrazone. This is a classical condensation reaction.

-

Oxidative Cyclization: Molecular iodine then acts as an oxidizing agent, facilitating the intramolecular cyclization of the acylhydrazone. The presence of a base deprotonates the N-H proton, promoting the nucleophilic attack of the oxygen atom onto the imine carbon. Subsequent elimination of water and aromatization, driven by the oxidant, leads to the formation of the stable 1,3,4-oxadiazole ring.

This one-pot approach avoids the need to isolate and purify the acylhydrazone intermediate, thereby simplifying the experimental procedure and improving the overall efficiency of the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the one-pot synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

Materials and Reagents:

-

2-Methoxybenzohydrazide

-

Benzaldehyde

-

Molecular Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-methoxybenzohydrazide (1.0 mmol) in dimethylformamide (5 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the acylhydrazone.

-

To this mixture, add potassium carbonate (2.0 mmol) followed by molecular iodine (1.2 mmol).

-

Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

Data Presentation and Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Analytical Data for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15-8.12 (m, 2H), 7.98 (dd, J=7.6, 1.6 Hz, 1H), 7.55-7.45 (m, 4H), 7.12 (t, J=7.6 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 3.95 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 164.5, 162.8, 157.5, 132.8, 131.5, 128.9, 126.8, 124.2, 120.6, 112.9, 112.3, 56.0 |

| FT-IR (KBr) ν (cm⁻¹) | ~3060 (Ar C-H), ~1610 (C=N), ~1550 (C=C), ~1250 (Ar-O-CH₃), ~1020 (N-N) |

| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₅H₁₃N₂O₂: 253.0977; found: 253.0972 |

Visualizing the Workflow

The following diagram illustrates the one-pot synthesis workflow.

Caption: One-pot synthesis workflow for 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

Conclusion

This technical guide has detailed a reliable and efficient one-pot synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. By understanding the underlying mechanistic principles and following the outlined experimental protocol, researchers can readily access this valuable heterocyclic compound. The described methodology is amenable to the synthesis of a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles by varying the starting benzohydrazide and aldehyde, thus providing a powerful tool for drug discovery and development programs.

References

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Whittaker, A. M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12136–12147. Available at: [Link]

-

Whittaker, A. M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Available at: [Link]

-

Patel, H. R., & Patel, H. V. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. Indian Journal of Chemistry, 62B(4), 357-368. Available at: [Link]

-

Narayana Swamy Golla, et al. (2011). Synthesis, characterization and biological activities of 2, 5-disubstituted 1, 3, 4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. Available at: [Link]

-

Ng, Y. X. (2014). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available at: [Link]

-

Khan, K. M., et al. (2018). Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. Medicinal Chemistry Research, 27(4), 1045-1054. Available at: [Link]

-

Shaker, R. M., et al. (2015). Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups. Asian Journal of Chemistry, 27(6), 2035-2039. Available at: [Link]

-

Ghosh, S., et al. (2015). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. RSC Advances, 5(26), 20265-20269. Available at: [Link]

-

Kumar, R., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Organocatalysis, 7(2), 92-106. Available at: [Link]

-

Ziółkowska, N., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806. Available at: [Link]

-

Li, J.-L., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28435–28445. Available at: [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4), 1-4. Available at: [Link]

-

Patel, H. R., & Patel, H. V. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 357-368. Available at: [Link]

-

Lee, J., et al. (2020). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 25(18), 4239. Available at: [Link]

-

Siddiqui, N., et al. (2013). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Journal of Chemical and Pharmaceutical Research, 5(2), 126-140. Available at: [Link]

-

Kim, K.-s., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Photochemical & Photobiological Sciences, 20(1), 15-20. Available at: [Link]

-

Mohammadi, A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 33. Available at: [Link]

- Berger, L., & Corraz, A. J. (1964). U.S. Patent No. 3,141,022. Washington, DC: U.S. Patent and Trademark Office.

-

Kumar, A., et al. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(10), 104-118. Available at: [Link]

-

Yu, W., et al. (2013). I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. Organic Letters, 15(21), 5534-5537. Available at: [Link]

-

Ramadoss, R., & Toste, F. D. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 10(4), 1142-1146. Available at: [Link]

-

Rani, N., & Sharma, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity, 19(7), e202200232. Available at: [Link]

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rroij.com [rroij.com]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 7. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

A Guide to the Purification of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole via Recrystallization

Abstract

This technical guide provides a comprehensive overview of the principles and a detailed protocol for the purification of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry, through recrystallization.[1] This document is intended for researchers, chemists, and professionals in the field of drug development. It emphasizes the theoretical underpinnings of crystallization, a systematic approach to solvent selection, and rigorous methods for purity assessment. By integrating fundamental theory with practical, field-proven techniques, this guide aims to serve as a self-validating manual for achieving high-purity 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole for downstream applications.

Introduction: The Significance of Purity for 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] The specific compound, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, holds potential for various therapeutic applications. As with any biologically active compound, achieving a high degree of purity is paramount. Impurities, even in trace amounts, can lead to erroneous biological data, undesirable side effects, and complications in formulation and regulatory approval.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It is based on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[2] This guide will provide a detailed, step-by-step methodology for the recrystallization of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, from initial solvent screening to final purity verification.

The Theoretical Framework of Recrystallization

A successful recrystallization is not merely a procedural task; it is an application of fundamental principles of solubility and thermodynamics. Understanding these principles allows the scientist to troubleshoot and optimize the process effectively.

The ideal recrystallization solvent will exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures.

-

Low solvency for the target compound at low temperatures.

-

High solvency for impurities at all temperatures, or very low solvency such that they can be filtered off from the hot solution.

-

A boiling point that is below the melting point of the target compound.

-

It should be chemically inert with respect to the target compound.

-

It should be volatile enough to be easily removed from the purified crystals.

The process of recrystallization can be broken down into several key stages: dissolution, filtration (if necessary), crystallization, and collection.

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Strategic Solvent Selection

The choice of solvent is the most critical variable in recrystallization. A systematic approach to solvent selection involves preliminary solubility tests with small amounts of the crude product. Based on the structure of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, which contains both polar (ether, oxadiazole ring) and non-polar (phenyl rings) moieties, a solvent of intermediate polarity is likely to be a good starting point.

Recommended Solvents for Screening

The following table provides a list of common laboratory solvents, ordered by polarity, that are suitable for initial screening.

| Solvent | Boiling Point (°C) | Polarity Index | Expected Solubility of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |

| Water | 100 | 10.2 | Low solubility at all temperatures. |

| Methanol | 65 | 5.1 | Potentially a good candidate. |

| Ethanol | 78 | 4.3 | Often a good choice for oxadiazoles. |

| Acetone | 56 | 5.1 | May be too good a solvent at room temperature. |

| Ethyl Acetate | 77 | 4.4 | Good potential, may require a co-solvent. |

| Dichloromethane | 40 | 3.1 | Likely to be a very good solvent, potentially too good. |

| Toluene | 111 | 2.4 | May have good differential solubility. |

| Hexane | 69 | 0.1 | Likely to have low solubility at all temperatures. |

Experimental Procedure for Solvent Screening

-

Place approximately 20-30 mg of the crude 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole into a small test tube.

-

Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observe the formation of crystals. A copious amount of well-formed crystals indicates a good solvent.

Mixed Solvent Systems

If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude compound is dissolved in a minimal amount of the boiling "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed solvent systems for compounds of this nature include ethyl acetate/hexane and ethanol/water.

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Detailed Experimental Protocol for Recrystallization

This protocol assumes that ethanol has been identified as a suitable solvent.

Materials and Equipment:

-

Crude 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

-

Ethanol (reagent grade or higher)

-

Erlenmeyer flasks (appropriate sizes)

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to cover the solid. Place the flask on a hot plate and bring the solvent to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (Norit) to the solution and swirl. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot filtration. This is done by filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Carefully transfer the crystals to a watch glass and allow them to air dry, or place them in an oven at a temperature well below the melting point, or in a vacuum desiccator.

Assessment of Purity

A multi-faceted approach is essential for confirming the purity of the recrystallized product.

Melting Point Determination

The melting point is a key physical property that serves as a primary indicator of purity. A pure compound will have a sharp melting range (typically 1-2 °C), while an impure compound will melt over a wider range and at a lower temperature.

Procedure:

-

Load a small amount of the dry, recrystallized product into a capillary tube.

-

Determine the melting point using a calibrated melting point apparatus.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of a sample and for monitoring the progress of the purification.

Procedure:

-

Dissolve a small amount of the crude and recrystallized material in a suitable solvent (e.g., ethyl acetate).

-

Spot both samples on a silica gel TLC plate.

-

Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Visualize the plate under UV light. The purified sample should show a single spot, while the crude material may show multiple spots.

Spectroscopic Analysis

For definitive structural confirmation and purity assessment, spectroscopic methods are indispensable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and free of extraneous peaks. The integration of the proton signals should correspond to the expected number of protons in the molecule. Quantitative NMR (qNMR) can be used for a precise purity determination.[4][5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the characteristic absorption bands for the functional groups present in the molecule, such as C=N, C-O-C, and aromatic C-H stretches. The absence of peaks corresponding to impurities (e.g., a broad -OH peak from a starting material) is indicative of purity.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Comparison of Pre- and Post-Recrystallization Data

| Analytical Technique | Observation in Crude Product | Expected Observation in Purified Product |

| Appearance | May be discolored (e.g., yellow, brown), crystalline form may be irregular. | White or off-white crystalline solid with well-defined crystal morphology. |

| Melting Point | Broad and depressed melting range. | Sharp and consistent melting range. |

| TLC | Multiple spots, or a single spot with tailing. | A single, well-defined spot. |

| ¹H NMR | Presence of small, unidentifiable peaks. Incorrect integration ratios. | Clean spectrum with sharp signals. Correct integration ratios. |

Conclusion

The purification of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole by recrystallization is a critical step in ensuring the reliability of subsequent biological and chemical studies. This guide has provided a robust framework, grounded in scientific principles, for achieving a high degree of purity. By following a systematic approach to solvent selection, adhering to a detailed experimental protocol, and employing a comprehensive suite of analytical techniques for purity assessment, researchers can be confident in the quality of their material. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for the broader scientific community.

References

- Bostrom, J., et al. (2014). Synthesis of oxadiazole derivatives.

-

Gugan, K., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 33(3). Available at: [Link]

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Kumar, R., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central.

- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. DOI: 10.1002/mrc.3906

-

University of Rochester, Department of Chemistry. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education 2017, 94 (12), 1969-1973. Available at: [Link]

-

University of South Carolina, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]

Sources

- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

This technical guide provides a detailed protocol and theoretical framework for the characterization of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry and materials science, this document elucidates the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data, underpinned by fundamental principles of chemical shift theory and spin-spin coupling. Methodologies for sample preparation, data acquisition, and spectral interpretation are presented, offering a comprehensive workflow for the unambiguous structural verification of this and related heterocyclic compounds.

Introduction: The Role of 1,3,4-Oxadiazoles and the Imperative for Precise Characterization

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, incorporates two distinct aromatic systems bridged by this heterocyclic core. The precise arrangement of these substituents is critical to its function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide offers a predictive analysis of the NMR spectrum of the title compound, providing a benchmark for researchers synthesizing or studying this molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the phenyl and 2-methoxyphenyl rings, as well as the methoxy group. The chemical shifts (δ) are predicted based on the electronic effects of the substituents and the heterocyclic core.

A. The 2-Methoxyphenyl Ring Protons:

The protons on this ring (labeled H-3', H-4', H-5', and H-6') are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The ortho-methoxy group (-OCH₃) is an electron-donating group, which generally shields adjacent protons, causing them to resonate at a slightly lower chemical shift (upfield). However, the attachment to the electron-withdrawing 1,3,4-oxadiazole ring will deshield these protons.

-

H-6' : This proton is ortho to the oxadiazole ring and meta to the methoxy group. The strong deshielding from the adjacent heterocyclic ring is expected to shift this proton significantly downfield, likely appearing as a doublet of doublets (dd).

-

H-3' : This proton is ortho to the methoxy group and meta to the oxadiazole. It will be shielded by the methoxy group and is expected to resonate further upfield, likely as a doublet of doublets (dd).

-

H-4' and H-5' : These protons will exhibit complex splitting patterns, likely multiplets or triplets of doublets, in the mid-range of the aromatic signals for this ring system.

B. The Phenyl Ring Protons:

The protons of the unsubstituted phenyl ring (H-2'', H-3'', H-4'', H-5'', H-6'') will also resonate in the aromatic region. The 1,3,4-oxadiazole ring acts as an electron-withdrawing group, deshielding the ortho protons (H-2'' and H-6'').

-

H-2'' and H-6'' : These ortho protons are expected to be the most downfield of this spin system due to the deshielding effect of the oxadiazole ring. They will likely appear as a multiplet, often a doublet of doublets.

-

H-3'', H-4'', and H-5'' : These meta and para protons will resonate further upfield compared to the ortho protons and will likely appear as a complex multiplet.

C. The Methoxy Group Protons:

The three protons of the methoxy (-OCH₃) group are chemically equivalent and will appear as a sharp singlet. Due to the direct attachment to the aromatic ring, this signal is expected in the range of δ 3.8-4.0 ppm.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-2'', H-6'' (ortho-Ph) | 7.9 - 8.2 | m (or dd) | ~7-8 (ortho), ~1-2 (meta) |

| H-3'', H-5'' (meta-Ph) | 7.4 - 7.6 | m | ~7-8 (ortho), ~7-8 (ortho) |

| H-4'' (para-Ph) | 7.4 - 7.6 | m (or t) | ~7-8 (ortho) |

| H-6' (ortho to oxadiazole) | 7.8 - 8.1 | dd | ~7-8 (ortho), ~1-2 (meta) |

| H-5' (meta to oxadiazole) | 7.5 - 7.7 | m (or td) | ~7-8 (ortho), ~7-8 (ortho), ~1-2 (meta) |

| H-4' (meta to oxadiazole) | 7.0 - 7.2 | m (or td) | ~7-8 (ortho), ~7-8 (ortho), ~1-2 (meta) |

| H-3' (ortho to -OCH₃) | 6.9 - 7.1 | dd | ~7-8 (ortho), ~1-2 (meta) |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

-

Oxadiazole Carbons (C-2, C-5) : These carbons are in a highly electron-deficient environment within the heterocyclic ring and are expected to be significantly deshielded, appearing far downfield, typically in the range of δ 160-165 ppm.

-

Aromatic Carbons : The carbons of the two phenyl rings will resonate in the typical aromatic region of δ 110-140 ppm.

-

Ipso-Carbons (C-1', C-1'') : The carbons directly attached to the oxadiazole ring will be deshielded.

-

C-2' (bearing the -OCH₃ group) : This carbon will be significantly deshielded due to the electronegative oxygen atom, appearing around δ 155-160 ppm.

-

The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

-

-

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group is an sp³-hybridized carbon attached to an oxygen atom and will appear upfield, typically around δ 55-60 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-5 (Oxadiazole) | 160 - 165 |

| C-2' (C-OCH₃) | 155 - 160 |

| Aromatic CHs | 110 - 135 |

| Aromatic Ipso-Carbons | 120 - 140 |

| -OCH₃ | 55 - 60 |

Experimental Protocol: NMR Data Acquisition

The following provides a standardized workflow for acquiring high-quality NMR data for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

A. Sample Preparation:

-

Mass Measurement : Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

B. Spectrometer Setup and Data Acquisition:

-

Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Matching : Insert the sample into the spectrometer and ensure the probe is properly tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C).

-

Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Pulse Sequence : Use a standard single-pulse experiment.

-

Spectral Width : Set a spectral width of approximately 12-16 ppm.

-

Number of Scans : Acquire 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : Set a spectral width of approximately 200-220 ppm.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay : A relaxation delay of 2 seconds is standard.

-

Data Visualization

Molecular Structure and Atom Numbering

Caption: Numbering scheme for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

Workflow for NMR-Based Structural Elucidation

Caption: Standard workflow for NMR analysis from sample preparation to structure confirmation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthesized organic molecules like 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. By combining the predictive power of chemical shift theory with systematic experimental protocols, researchers can confidently assign the proton and carbon signals to their respective atoms within the molecular structure. The predicted data and methodologies outlined in this guide serve as a robust reference for scientists working with this important class of heterocyclic compounds, ensuring the integrity and accuracy of their findings. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to provide even more definitive evidence of atomic connectivity.

References

-

Bala, S., et al. (2014). Oxadiazole: A Biologically Important Scaffold. Mini-Reviews in Medicinal Chemistry, 14(7), 614-635. Available at: [Link]

-

Jubeen, F., et al. (2022). A comprehensive review on the biological activities of 1,3,4-oxadiazole derivatives. Results in Chemistry, 4, 100323. Available at: [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, crucial for the structural elucidation and purity assessment of this important molecular scaffold. The guide is founded on established principles of NMR spectroscopy and supported by data from analogous structures in peer-reviewed literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, is a subject of interest in the development of novel therapeutic agents, such as for its potential in antiglycation applications[1].

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are indispensable for confirming the identity and purity of newly synthesized molecules like 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. This guide will delve into the nuanced interpretation of its NMR spectra, offering a foundational understanding for researchers working with this and related compounds.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocol outlines a standard procedure for the preparation and analysis of a sample of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

Sample Preparation

-

Analyte: 5-10 mg of high-purity, solid 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak in both ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) NMR spectra.

-

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Instrument and Parameters

-

Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Frequency: 400 MHz

-

Pulse Program: zg30 (30° pulse angle)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Frequency: 100 MHz

-

Pulse Program: zgpg30 (power-gated decoupling)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Spectral Width: 0 to 200 ppm

-

This experimental design ensures adequate signal-to-noise for both proton and carbon spectra while minimizing acquisition time.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, based on established chemical shift ranges and coupling constants for its constituent fragments.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | dd | 2H | H-2', H-6' |

| ~7.95 | dd | 1H | H-6'' |

| ~7.55 | m | 3H | H-3', H-4', H-5' |

| ~7.45 | td | 1H | H-4'' |

| ~7.15 | t | 1H | H-5'' |

| ~7.05 | d | 1H | H-3'' |

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C-5 |

| ~164.0 | C-2 |

| ~157.0 | C-2'' |

| ~132.0 | C-4' |

| ~131.5 | C-4'' |

| ~129.0 | C-2', C-6' |

| ~127.0 | C-3', C-5' |

| ~124.0 | C-1' |

| ~121.0 | C-6'' |

| ~120.5 | C-5'' |

| ~112.0 | C-1'' |

| ~111.5 | C-3'' |

| ~55.5 | -OCH₃ |

In-Depth Spectral Interpretation and Analysis

The structural assignment of the NMR signals is based on the principles of chemical shifts, spin-spin coupling, and integration, with reference to known data for similar molecular structures.

¹H NMR Spectrum Analysis

The proton NMR spectrum can be divided into the aromatic region (δ 7.0-8.2 ppm) and the aliphatic region, which in this case contains only the methoxy group signal.

-

Phenyl Group Protons (H-2' to H-6'): The protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet. The ortho protons (H-2', H-6') are deshielded due to the electron-withdrawing nature of the oxadiazole ring and are predicted to resonate around δ 8.15 ppm as a doublet of doublets. The meta (H-3', H-5') and para (H-4') protons will appear further upfield, around δ 7.55 ppm , likely as an overlapping multiplet.

-

2-Methoxyphenyl Group Protons (H-3'' to H-6''): The protons of the 2-methoxyphenyl group will exhibit a distinct splitting pattern due to their different chemical environments. The H-6'' proton, being ortho to both the oxadiazole ring and the methoxy group, is expected to be the most downfield of this system, appearing around δ 7.95 ppm as a doublet of doublets. The H-4'' proton will likely resonate around δ 7.45 ppm as a triplet of doublets. The H-5'' proton is predicted to be a triplet around δ 7.15 ppm , and the H-3'' proton, being ortho to the electron-donating methoxy group, will be the most shielded, appearing as a doublet around δ 7.05 ppm . This upfield shift for the proton ortho to the methoxy group is a characteristic feature.

-

Methoxy Group Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet at approximately δ 3.90 ppm .

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Oxadiazole Ring Carbons (C-2 and C-5): The two carbons of the 1,3,4-oxadiazole ring are in a highly deshielded environment due to the adjacent electronegative oxygen and nitrogen atoms. They are expected to resonate at the downfield end of the spectrum, around δ 164.0-164.5 ppm .[2] These signals are characteristic of the 1,3,4-oxadiazole core.

-

Phenyl Group Carbons (C-1' to C-6'): The ipso-carbon (C-1') attached to the oxadiazole ring is predicted around δ 124.0 ppm . The other aromatic carbons will appear in the typical range of δ 127.0-132.0 ppm .

-

2-Methoxyphenyl Group Carbons (C-1'' to C-6''): The carbon bearing the methoxy group (C-2'') will be significantly deshielded, with a predicted chemical shift of around δ 157.0 ppm . The ipso-carbon attached to the oxadiazole ring (C-1'') is expected around δ 112.0 ppm . The remaining aromatic carbons will resonate within the range of δ 111.5-131.5 ppm .

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, with a characteristic chemical shift of approximately δ 55.5 ppm .

Visualizing Molecular Structure and Workflow

Diagrams are essential for visualizing the molecular structure and the logical flow of spectral assignment.

Caption: Molecular structure of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole provides a robust framework for the structural verification of this compound. The predicted chemical shifts and coupling patterns are consistent with the known electronic effects of the phenyl, 2-methoxyphenyl, and 1,3,4-oxadiazole moieties. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for pharmaceutical and materials science applications. The provided protocols and interpretations are designed to be both educational and of practical utility in a research setting.

References

-

Gholivand, K., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3). Available at: [Link]

- Piala, J. J., & Yale, H. L. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. 3,141,022. Washington, DC: U.S. Patent and Trademark Office.

-

Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(2), 520-526. Available at: [Link]

-

Tan, S. M., et al. (2015). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1206–1211. Available at: [Link]

-

Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(22), 7549. Available at: [Link]

-

Taha, M., et al. (2017). Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. Medicinal Chemistry Research, 26(10), 2373-2384. Available at: [Link]

-

Al-Salami, B. K., et al. (2017). Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. Journal of Global Pharma Technology, 9(4), 1-9. Available at: [Link]

-

Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints. Available at: [Link]

-

SpectraBase. (n.d.). 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole. Wiley-VCH. Available at: [Link]

-

Kumar, D., et al. (2013). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536. Available at: [Link]

-

Fun, H.-K., et al. (2010). 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3072. Available at: [Link]

-

Fun, H.-K., et al. (2008). 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538. Available at: [Link]

-

The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Supplementary Information. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Utilizing FT-IR and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry due to the broad biological activities associated with the 1,3,4-oxadiazole scaffold.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characterization through Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). The methodologies, data interpretation, and underlying scientific principles are presented to ensure both technical accuracy and practical applicability.

Introduction: The Significance of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the development of novel therapeutic agents.[2][4] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The biological efficacy of these compounds is intrinsically linked to their molecular structure. Therefore, unambiguous structural confirmation is a critical step in their synthesis and development. This guide focuses on the analytical techniques of FT-IR and Mass Spectrometry to provide a robust framework for the characterization of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.

Overall Analytical Workflow

The structural confirmation of a synthesized organic molecule like 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a multi-step process. It begins with the purification of the synthesized compound, followed by spectroscopic analyses to confirm its molecular structure and purity. The workflow diagram below illustrates the logical progression of this analytical process.

Caption: Overall analytical workflow for the structural confirmation of the target compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule.[5] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).[6]

Theoretical Basis for FT-IR Analysis

The vibrational frequencies of different bonds (e.g., C=O, C-H, C=N, C-O-C) are characteristic and can be used to identify the presence of specific functional groups within the molecule. For 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, we anticipate observing characteristic absorption bands for the 1,3,4-oxadiazole ring, the aromatic phenyl and methoxyphenyl rings, and the ether linkage.

Experimental Protocol: KBr Pellet Method

The KBr pellet method is a common and effective technique for preparing solid samples for FT-IR transmission analysis.[7][8]

Materials and Equipment:

-

2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (pure, dry sample)

-

Spectroscopy-grade Potassium Bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FT-IR Spectrometer

Step-by-Step Protocol:

-

Sample Preparation: Grind 1-2 mg of the synthesized compound in an agate mortar to a fine powder.[7]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogenous.[7][9]

-

Pellet Formation: Transfer the mixture to a pellet-pressing die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[10]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Interpretation of the Expected FT-IR Spectrum

The FT-IR spectrum of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is expected to exhibit several characteristic absorption bands. The interpretation is based on established literature values for similar 2,5-disubstituted 1,3,4-oxadiazole derivatives.[1][11][12]

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | -OCH₃ group |

| 1615-1580 | C=N stretching | 1,3,4-Oxadiazole ring |

| 1580-1450 | C=C stretching | Aromatic rings |

| 1250-1200 | Asymmetric C-O-C stretching | Aryl ether (-O-CH₃) |

| 1070-1020 | Symmetric C-O-C stretching | 1,3,4-Oxadiazole ring |

| 750-700 | C-H out-of-plane bending | Monosubstituted and ortho-disubstituted benzene rings |

The presence of a strong band around 1600 cm⁻¹ is characteristic of the C=N stretching of the oxadiazole ring.[1] The C-O-C stretching of the oxadiazole ring is typically observed around 1040 cm⁻¹.[1] The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1580-1450 cm⁻¹ region. The methoxy group should present a characteristic C-H stretching band and a strong C-O-C stretching band.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam, causing ionization and extensive fragmentation of the molecule.[14][15][16] This fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation.[17][18]

Theoretical Basis for EI-MS Analysis

In EI-MS, the analyte molecule is ionized to form a molecular ion (M⁺˙), which can then undergo a series of fragmentation reactions to produce smaller, charged fragments.[19] The fragmentation pattern is dependent on the structure of the molecule and the stability of the resulting fragments. The analysis of these fragments allows for the deduction of the original molecular structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source. Typically, this is coupled with a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe can be used for pure solid samples.

Step-by-Step Protocol:

-

Sample Introduction: A small amount of the purified compound is introduced into the ion source. For a solid sample, a direct insertion probe is often used. The sample is vaporized by heating.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically at 70 eV.[1][19]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Interpretation of the Expected Mass Spectrum and Fragmentation Pattern

The molecular formula for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is C₁₅H₁₂N₂O₂. The expected molecular weight is approximately 252.27 g/mol . Therefore, the molecular ion peak (M⁺˙) should be observed at m/z 252.